molecular formula C9H16ClN5 B1195847 Terbuthylazine CAS No. 5915-41-3

Terbuthylazine

Cat. No.: B1195847
CAS No.: 5915-41-3
M. Wt: 229.71 g/mol
InChI Key: FZXISNSWEXTPMF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Terbuthylazine is a herbicide that belongs to the chloro-s-triazine family . Its primary targets are the photosynthetic apparatus of plants, specifically the Photosystem II (PSII) complex . This complex plays a crucial role in the light-dependent reactions of photosynthesis, where it facilitates the transfer of electrons from water to plastoquinone, leading to the production of ATP and NADPH .

Mode of Action

This compound acts primarily as a photosynthesis inhibitor . It binds to the D1 protein in the PSII complex, blocking electron transfer and disrupting the process of photosynthesis . This disruption leads to a cessation of ATP and NADPH production, which are essential for the synthesis of carbohydrates and other organic compounds in plants . As a result, the affected plants cannot grow or survive .

Biochemical Pathways

The inhibition of photosynthesis by this compound affects several downstream biochemical pathways. The most significant of these is the Calvin cycle, which relies on the ATP and NADPH produced during the light-dependent reactions of photosynthesis . Without these products, the Calvin cycle cannot proceed, leading to a halt in the production of glucose and other organic compounds essential for plant growth and survival .

Pharmacokinetics

The pharmacokinetics of this compound in the environment are characterized by its moderate mobility and persistence . It is stable to hydrolysis and to aqueous photolysis, and degrades very slowly under aerobic aquatic conditions . These properties can affect its bioavailability in different environmental contexts .

Result of Action

The primary result of this compound’s action is the death of the targeted plants due to the disruption of photosynthesis . On a cellular level, this can lead to oxidative stress, DNA damage, and apoptosis . In a broader ecological context, the use of this compound can lead to changes in plant communities and potentially impact non-target organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its degradation in natural water depends on the presence of sediments and biological activity . Temperature, moisture levels, microbial activity, pH, and aeration can all influence the speed of decomposition . Furthermore, this compound’s toxicity to aquatic life and its persistence under most aquatic conditions highlight the importance of considering environmental factors when assessing its impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terbuthylazine is synthesized through a multi-step process involving the reaction of cyanuric chloride with tert-butylamine and ethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps like purification and crystallization to obtain the final product in its pure form .

Comparison with Similar Compounds

Comparison:

This compound’s unique chemical structure and versatile applications make it a valuable compound in both agricultural and scientific research contexts. Its ability to control a wide range of weeds while also serving as a model compound for studying herbicide behavior underscores its significance.

Properties

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine
Source PubChem
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InChI

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXISNSWEXTPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4027608
Record name Terbutylazine
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Molecular Weight

229.71 g/mol
Source PubChem
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Physical Description

Colorless to white solid with a rotten odor; [HSDB]
Record name Terbuthylazine
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Solubility

In water, 5.0 mg/L at 20 °C, In water, 9 mg/L at 25 °C, pH 7.4, In acetone 41, ethanol 14, n-octanol 12, n-hexane 0.36 (all in g/L, 25 °C), Dimethylformamide, 40 g/liter; ethyl acetate, 10 g/liter; isopropanol, 10 g/liter; tetralin, 10 g/l; xylene, 14.3 g/L, Toluene, 1.04 g/100 ml; ethylene glycol, 0.236 g/100 ml, both at 25 °C
Record name TERBUTHYLAZINE
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Density

1.122 g/cu cm at 20 °C
Record name TERBUTHYLAZINE
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Vapor Pressure

0.00000112 [mmHg], 0.09 mPa (6.75X10-7 mm Hg) at 25 °C
Record name Terbuthylazine
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Mechanism of Action

Photosynthetic electron transport inhibitor at the photosystem II receptor site. Maize tolerance of triazines is attributed to conjugation with glutathione. ...Herbicide, absorbed mainly by the roots.
Record name TERBUTHYLAZINE
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Color/Form

Colorless powder, White solid, Off-white. Powdery solid, waxy and globular

CAS No.

5915-41-3
Record name Terbuthylazine
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Record name Terbuthylazine [ANSI:BSI:ISO]
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,1-dimethylethyl)-N4-ethyl-
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Record name TERBUTHYLAZINE
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Melting Point

175.5 °C
Record name TERBUTHYLAZINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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